molecular formula C23H29ClFN3O3S2 B2871455 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride CAS No. 1215528-61-2

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride

Cat. No.: B2871455
CAS No.: 1215528-61-2
M. Wt: 514.07
InChI Key: LVMDZSFERYARSJ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride is a useful research compound. Its molecular formula is C23H29ClFN3O3S2 and its molecular weight is 514.07. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Mechanism Against Cytomegalovirus (CMV)

A study highlighted a novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, showcasing an excellent safety profile. This compound inhibits neither viral DNA synthesis nor viral transcription and translation but interferes with viral DNA maturation and packaging of monomeric genome lengths, suggesting a potential application in antiviral therapy against CMV. The research provides insight into the compound's mechanism by identifying mutations in ORFs UL56, UL89, and UL104 that confer resistance, pointing to the crucial role of these proteins in the drug's action mechanism (Buerger et al., 2001).

Binding Study with Bovine Serum Albumin

Another study used a fluorescent probe technique to investigate the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin, utilizing a compound structurally similar to the one . This method offers a simple, sensitive, and rapid determination of binding characteristics, contributing valuable information to the understanding of molecular interactions in biological systems (Jun et al., 1971).

Neurokinin-1 Receptor Antagonism

Research into an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration showcases the compound's high affinity and long central duration of action. Such studies emphasize the therapeutic potential of structurally related compounds in treating conditions like emesis and depression, highlighting the importance of chemical synthesis in developing new pharmaceuticals (Harrison et al., 2001).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3S2.ClH/c1-16-14-17(2)22-20(15-16)25-23(31-22)27(12-11-26(3)4)21(28)6-5-13-32(29,30)19-9-7-18(24)8-10-19;/h7-10,14-15H,5-6,11-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMDZSFERYARSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.